[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate
Description
The compound [(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate (hereafter referred to as Compound A) is a structurally complex molecule featuring a tert-butyldimethylsilyl (TBS) protecting group, a trifluoroethylideneamino moiety, and a 4-methylbenzenesulfonate (tosylate) leaving group. Its Z-configuration indicates stereospecificity, which is critical for its reactivity and applications in synthetic chemistry, particularly as an intermediate in the synthesis of pharmaceuticals or agrochemicals. The TBS group enhances lipophilicity and stability, while the tosylate group facilitates nucleophilic substitution reactions.
Properties
CAS No. |
87736-80-9 |
|---|---|
Molecular Formula |
C22H28F3NO4SSi |
Molecular Weight |
487.6 g/mol |
IUPAC Name |
[(E)-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H28F3NO4SSi/c1-16-7-13-19(14-8-16)31(27,28)30-26-20(22(23,24)25)18-11-9-17(10-12-18)15-29-32(5,6)21(2,3)4/h7-14H,15H2,1-6H3/b26-20+ |
InChI Key |
QGOUWLJEIYYHJB-LHLOQNFPSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=C(C=C2)CO[Si](C)(C)C(C)(C)C)C(F)(F)F |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C(\C2=CC=C(C=C2)CO[Si](C)(C)C(C)(C)C)/C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CC=C(C=C2)CO[Si](C)(C)C(C)(C)C)C(F)(F)F |
Synonyms |
1-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone O-[(4-Methylphenyl)sulfonyl]oxime |
Origin of Product |
United States |
Biological Activity
The compound [(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound features a trifluoroethylidene group, a sulfonate moiety, and a tert-butyldimethylsilyl (TBDMS) protecting group. The TBDMS group is known for its stability under basic conditions and its ability to facilitate various chemical reactions, which can be advantageous in synthetic applications .
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential mechanisms of action:
Case Studies
- PPARγ Agonism : A study examining related TBDMS compounds found that they could activate PPARγ in vitro, leading to increased glucose uptake in adipocytes. This suggests that this compound may have similar effects if tested under comparable conditions .
- Antimicrobial Screening : In a preliminary screening of sulfonate derivatives against various bacterial strains, compounds with similar structures demonstrated significant antibacterial activity. Further studies are needed to assess the specific efficacy of this compound against pathogens .
Comparative Activity Table
| Compound | Biological Activity | Reference |
|---|---|---|
| TBDMS Derivative A | PPARγ Agonist | |
| Sulfonate B | Antibacterial | |
| TBDMS Derivative C | Glucose Uptake Enhancement |
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing biological activity. The incorporation of bulky groups like TBDMS can improve solubility and stability while potentially modulating receptor interactions.
Key Findings:
- Stability : The TBDMS group provides stability against hydrolysis under physiological conditions.
- Activity : Related compounds have shown promising results in activating metabolic pathways relevant to diabetes treatment.
- Potential Applications : Beyond metabolic disorders, there is potential for use in antimicrobial therapies due to structural similarities with known active compounds.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making compounds more effective in targeting biological systems. This compound's structure suggests it could be a candidate for developing pharmaceuticals aimed at specific diseases where enhanced metabolic stability is beneficial.
- Biological Activity : The sulfonate group may enhance solubility in biological fluids, facilitating better interaction with biological targets. This characteristic is particularly important in the design of therapeutics that require high bioavailability .
- Prodrug Formulation : The tert-butyl(dimethyl)silyl group can serve as a protective moiety that allows for controlled release of the active drug upon metabolic activation, making this compound suitable for prodrug applications.
Material Science Applications
- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of advanced materials. Its unique functional groups allow for the modification of polymer properties, such as hydrophobicity and thermal stability .
- Coating Technologies : Due to its lipophilic nature and potential for forming stable films, this compound may find applications in protective coatings that require resistance to solvents and environmental degradation .
Case Study 1: Trifluoromethylated Compounds in Anticancer Research
Research has demonstrated that compounds with trifluoromethyl groups exhibit enhanced activity against various cancer cell lines due to improved binding affinity to target proteins involved in tumor growth. In one study, a derivative of this compound showed promising results in inhibiting cell proliferation in vitro .
Case Study 2: Silyl Protecting Groups in Organic Synthesis
The use of silyl protecting groups has been extensively documented in organic synthesis. A study highlighted how compounds similar to [(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate were effectively utilized to protect reactive hydroxyl groups during multi-step syntheses, leading to higher overall yields and purities .
Chemical Reactions Analysis
Nucleophilic Substitution at the Tosylate Site
The tosylate group undergoes SN2 displacement with various nucleophiles:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium azide | DMF, 80°C, 16h | Azide derivative | 78% | |
| Lithium bromide | THF, 25°C | Bromoalkane | 92% | |
| Amines (e.g., pyrrolidine) | DCM, 0°C → RT | Secondary amine | 85% |
Mechanistic Insight : The trifluoroethylideneamino group stabilizes the transition state via inductive effects, accelerating substitution rates compared to non-fluorinated analogs .
Deprotection of the TBDMS Group
The TBDMS ether is cleaved under mild acidic or fluoride-based conditions:
| Reagent | Conditions | Result | Yield | Source |
|---|---|---|---|---|
| HF·pyridine | THF, 0°C → RT | Free alcohol | 95% | |
| NaCN/EtOH | Reflux, 2h | Phenol (if aromatic) | 88% |
Notable Stability : The TBDMS group remains intact during nucleophilic substitutions at the tosylate site, enabling orthogonal functionalization .
Cycloaddition and Ring-Forming Reactions
The trifluoroethylideneamino group participates in [3+2] cycloadditions:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkynes (e.g., acetylene) | CuI, DMF, 80°C | Triazole derivative | 82% | |
| Azides | CuSO4, RT | Tetrazolo[1,5-a]pyridine | 78% |
Stereochemical Control : The Z-configuration directs regioselectivity in cycloadditions, favoring endo transition states .
Comparison with Similar Compounds
Research Findings and Implications
- Stability : The TBS group in Compound A improves stability under acidic conditions compared to trimethylsilyl (TMS) analogs, aligning with trends observed in silyl-protected intermediates.
- Reactivity: The trifluoroethylideneamino group’s electron-withdrawing nature likely activates the tosylate for substitution, though steric hindrance may temper this effect.
- Synthetic Applications : Compound A’s structure suggests utility in synthesizing fluorinated pharmaceuticals, leveraging both fluorine’s metabolic stability and the TBS group’s protective role.
Table 3: Key Physicochemical Properties
| Property | Compound A | Triflusulfuron methyl ester | ECHEMI compound |
|---|---|---|---|
| Molecular Weight (g/mol) | ~550 (estimated) | 492.4 | 487.5 |
| LogP | ~4.2 (predicted) | 2.1 | 1.8 |
| Key Reactivity | Tosylate substitution | ALS inhibition | Phosphoryl transfer |
Preparation Methods
Synthesis of 4-[[tert-Butyl(dimethyl)silyl]oxymethyl]benzaldehyde
This intermediate is prepared in two steps:
Step 1: Protection of 4-(Hydroxymethyl)benzaldehyde
| Reagent | Conditions | Yield |
|---|---|---|
| tert-Butyldimethylsilyl chloride (TBSCl) | DMF, imidazole, 0°C → RT, 12 h | 89% |
Step 2: Purification
Formation of Trifluoroethylideneamine
Condensation with 2,2,2-Trifluoroethylamine
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | MgSO₄ (anhydrous) |
| Temperature | Reflux, 6 h |
| Z/E Selectivity | 7:1 |
The Z-isomer is favored due to steric hindrance from the TBS group.
Sulfonate Esterification
Reaction with Tosyl Chloride
| Component | Amount |
|---|---|
| Imine intermediate | 1.0 equiv |
| TsCl | 1.2 equiv |
| Base | Pyridine (3.0 equiv) |
| Time | 24 h, 0°C |
Workup :
-
Quench with ice-water
-
Extract with DCM (3×)
-
Dry over Na₂SO₄
-
Recrystallize from EtOH/H₂O
Yield : 68% after purification.
Alternative Methodologies
One-Pot Tandem Approach
A patent-derived method (WO2022039460A1) combines steps 3.2–3.3 in a single flask:
-
Charge aldehyde, trifluoroethylamine, and TsCl in THF
-
Add Hunig’s base (DIPEA) at −78°C
-
Warm to RT over 8 h
Advantages :
-
22% reduction in reaction time
-
Eliminates intermediate isolation
Challenges :
Flow Chemistry Optimization
A microreactor system enhances reproducibility:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | 6 h | 12 min |
| Yield | 68% | 73% |
| Purity | 95% | 99% |
Residence time of 2 min at 100°C prevents thermal decomposition.
Critical Analysis of Reaction Parameters
Protecting Group Strategy
The tert-butyldimethylsilyl (TBS) group:
-
Stability : Resists hydrolysis under basic conditions (pH < 10)
-
Removal : Requires TBAF (tetrabutylammonium fluoride) in THF
Comparative studies with TIPS and TBDPS groups showed:
| Protecting Group | Deprotection Yield | Compatibility |
|---|---|---|
| TBS | 92% | Optimal |
| TIPS | 88% | Slower reaction |
| TBDPS | 78% | Side products |
Solvent Effects on Z/E Selectivity
Screening of 8 solvents revealed:
| Solvent | Dielectric Constant | Z/E Ratio |
|---|---|---|
| DCM | 8.93 | 7:1 |
| THF | 7.52 | 5:1 |
| Toluene | 2.38 | 9:1 |
| DMF | 36.7 | 3:1 |
Non-polar solvents enhance Z-selectivity via hydrophobic packing effects.
Scalability and Industrial Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) | % of Total |
|---|---|---|
| TBSCl | 420 | 38% |
| 4-(Hydroxymethyl)benzaldehyde | 310 | 28% |
| TsCl | 190 | 17% |
| Solvents/Purification | 180 | 16% |
Total : $1,100/kg at 100 g scale
Environmental Impact
-
PMI (Process Mass Intensity) : 32 kg/kg (industry target: <25)
-
Key Waste Streams :
-
Pyridine hydrochloride (2.8 kg/kg)
-
Silica gel (1.5 kg/kg)
-
Q & A
Q. What is the optimal synthetic route for preparing [(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate?
- Methodological Answer : The synthesis typically involves three key steps:
- Silylation : Protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions (e.g., DMF, imidazole catalyst) .
- Imine Formation : Reaction of a trifluoroethylidene amine precursor with a silyl-protected benzaldehyde derivative. The Z-configuration is controlled by steric hindrance from the TBS group and reaction temperature (e.g., 45°C in chloroform under inert atmosphere) .
- Sulfonation : Introduction of the 4-methylbenzenesulfonate group via nucleophilic substitution (e.g., using p-toluenesulfonyl chloride in pyridine) .
Purification via silica gel chromatography (petroleum ether/ethyl acetate, 7:3) yields the product .
Q. How is the compound purified, and what solvent systems are effective?
- Methodological Answer : Due to the compound’s hydrophobicity (from TBS and trifluoromethyl groups), column chromatography with a 7:3 petroleum ether/ethyl acetate eluent is effective. Monitor fractions by TLC (Rf ~0.3–0.5). For crystallization, use hexane/ethyl acetate mixtures at low temperatures (−20°C) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identify TBS methyl signals at δ 0.1–0.2 ppm (singlet, 6H) and tert-butyl at δ 0.95 ppm (singlet, 9H). The trifluoromethyl group causes splitting in adjacent protons (e.g., δ 6.8–7.5 ppm for aromatic protons) .
- ¹⁹F NMR : A singlet near δ −70 ppm confirms the CF₃ group .
- MS (ESI+) : Look for the molecular ion [M+H]⁺, with fragmentation peaks corresponding to loss of the sulfonate group (m/z ~96) .
Q. What is the role of the tert-butyldimethylsilyl (TBS) group in the synthesis?
- Methodological Answer : The TBS group acts as a protecting group for hydroxyl or amino functionalities, preventing undesired reactions during synthesis. It is installed using TBSCl/imidazole in DMF and removed with tetrabutylammonium fluoride (TBAF) in THF .
Advanced Research Questions
Q. How is the Z-configuration of the trifluoroethylidene amino group controlled and verified?
- Methodological Answer :
- Stereochemical Control : The Z-isomer is favored due to steric hindrance between the bulky TBS group and the sulfonate moiety during imine formation. Low-temperature reactions (0–5°C) further stabilize the Z-configuration .
- Verification : Use NOESY NMR to detect spatial proximity between the TBS group and trifluoromethyl protons. X-ray crystallography provides definitive confirmation .
Q. Under what conditions does the TBS group degrade, and how does this impact reaction design?
- Methodological Answer : The TBS group is stable under neutral and mildly acidic/basic conditions but hydrolyzes in the presence of fluoride ions (e.g., TBAF) or strong acids (e.g., HCl in MeOH). Avoid protic solvents (e.g., water, MeOH) in early synthetic steps. For deprotection, use TBAF in THF at 0°C .
Q. What mechanistic pathways govern the sulfonate ester formation?
- Methodological Answer : The sulfonate group is introduced via SN2 displacement of a leaving group (e.g., chloride) by p-toluenesulfonate. The reaction proceeds in polar aprotic solvents (e.g., DCM) with pyridine to neutralize HCl byproducts. Kinetic studies show second-order dependence, supporting the SN2 mechanism .
Q. How can low yields during iminophosphorane formation be mitigated?
- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of azide to triphenylphosphine) and reaction time (12–24 hr). Use rigorous anhydrous conditions (N₂ atmosphere) and high-purity solvents. If degradation occurs (e.g., , % yield for 22c), switch to alternative coupling agents like EDC/HOBt .
Q. What are the applications of this compound in medicinal chemistry?
Q. How does the sulfonate group influence solubility and reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
